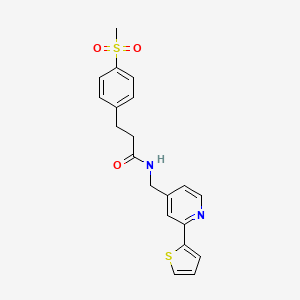

3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Description

This compound features a propanamide backbone with a 4-(methylsulfonyl)phenyl group at the 3-position and an N-((2-(thiophen-2-yl)pyridin-4-yl)methyl) substituent.

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-27(24,25)17-7-4-15(5-8-17)6-9-20(23)22-14-16-10-11-21-18(13-16)19-3-2-12-26-19/h2-5,7-8,10-13H,6,9,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSDRJFGODSXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:

-

Formation of the Methylsulfonylphenyl Intermediate

Starting Material: 4-bromotoluene.

Reaction: Bromination followed by sulfonation to introduce the methylsulfonyl group.

Conditions: Bromine in the presence of a catalyst, followed by treatment with sulfuric acid and methanesulfonyl chloride.

-

Coupling with Thiophen-2-ylpyridine

Starting Material: 2-(thiophen-2-yl)pyridine.

Reaction: Coupling reaction using a palladium-catalyzed cross-coupling method (e.g., Suzuki or Heck reaction).

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene or DMF).

-

Formation of the Propanamide Moiety

Starting Material: The coupled intermediate from the previous step.

Reaction: Amidation reaction with 3-bromopropanoyl chloride.

Conditions: Base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Products: Oxidation of the thiophene ring or the methylsulfonyl group to form sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction of the sulfonyl group to a sulfide or the amide to an amine.

-

Substitution

Reagents: Nucleophiles such as amines or alcohols.

Products: Substitution at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base (e.g., sodium hydride) and appropriate solvents (e.g., DMF or DMSO).

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties allow it to be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound's ability to undergo various chemical reactions, including oxidation and electrophilic substitution, enhances its utility as a versatile reagent in synthetic chemistry .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic applications. The compound may inhibit enzyme activity or alter signal transduction pathways, which are critical in drug development .

Case Studies

- Organic Electronics : Studies have shown that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exhibit promising results when incorporated into OFETs, demonstrating improved charge mobility and stability.

- Anticancer Research : Preliminary investigations into the medicinal applications indicate that this compound may possess anticancer properties through its ability to inhibit specific cancer-related enzymes.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and amide groups suggests potential hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 2-(Methylsulfonamido)-3-phenylpropanamide ()

- Key Differences : Replaces the pyridine-thiophene group with a simpler phenylpropanamide structure.

- Implications : The absence of the heterocyclic pyridine-thiophene moiety may reduce binding specificity compared to the target compound. The methylsulfonamido group could enhance solubility but limit membrane permeability .

b) Thiophene- and Pyridine-Containing Benzamides ()

- Examples : Compounds 4a (thiophen-2-yl) and 4b (thiophen-3-yl).

- Key Differences : Benzamide core vs. propanamide backbone; cyclopropylamine substituents.

- Implications : The benzamide scaffold may favor planar interactions with enzymes like LSD1, while the target compound’s propanamide chain could offer greater conformational flexibility. Thiophene positional isomers (2-yl vs. 3-yl) may alter steric hindrance or electronic effects .

c) 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide ()

- Key Differences : Chlorophenylsulfonyl group replaces methylsulfonylphenyl; thiazole ring substitutes for pyridine-thiophene.

- Thiazole’s lower basicity compared to pyridine may reduce hydrogen-bonding capacity .

d) 3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide ()

- Key Differences: Phenylethylamino-sulfonyl group instead of methylsulfonyl.

- Implications: The bulky phenylethylamino group may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Physicochemical Properties

Pharmacological Hypotheses

- Target Compound : The methylsulfonyl group may target sulfonylurea receptors or kinases, while the pyridine-thiophene moiety could interact with aromatic residues in enzymes (e.g., cytochrome P450).

- Compound : Thiazole and chlorophenyl groups are common in antiviral agents, hinting at possible broad-spectrum applications .

Biological Activity

The compound 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide , identified by its CAS number 84449-65-0, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a methylsulfonyl group attached to a phenyl ring and a pyridine moiety linked through a thiophene unit. This unique arrangement is believed to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and anticancer properties. Below are key findings from recent research:

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, a related compound demonstrated an IC50 value of 0.25 µM against COX-2, showing significant anti-inflammatory effects in animal models . While direct data on the target compound's COX inhibition is limited, the presence of the methylsulfonyl group is often associated with enhanced anti-inflammatory properties.

Anticancer Properties

Several studies have reported the anticancer potential of compounds featuring thiophene and pyridine derivatives. For example, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The mechanisms typically involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of related compounds against MCF-7 cells. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, suggesting a potential for development as anticancer agents .

- In Vivo Models : In rat models, compounds structurally similar to the target compound were shown to reduce inflammation significantly, indicating that modifications in the chemical structure can enhance their pharmacological efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent. Preliminary investigations into similar compounds suggest moderate bioavailability and favorable metabolic profiles; however, detailed PK studies specific to this compound are still required.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.